molecular formula C8H5ClN2O B6252608 6-acetyl-3-chloropyridine-2-carbonitrile CAS No. 1256820-53-7

6-acetyl-3-chloropyridine-2-carbonitrile

Cat. No.: B6252608
CAS No.: 1256820-53-7
M. Wt: 180.6
InChI Key:
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Description

6-acetyl-3-chloropyridine-2-carbonitrile is an organic compound with the molecular formula C8H5ClN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an acetyl group at the 6th position, a chlorine atom at the 3rd position, and a nitrile group at the 2nd position of the pyridine ring. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-acetyl-3-chloropyridine-2-carbonitrile typically involves the chlorination of 6-acetylpyridine followed by the introduction of a nitrile group. One common method involves the reaction of 6-acetylpyridine with thionyl chloride to introduce the chlorine atom at the 3rd position. This is followed by a reaction with sodium cyanide to introduce the nitrile group at the 2nd position. The reaction conditions often require the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-acetyl-3-chloropyridine-2-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include 3-aminopyridine derivatives, 3-thiopyridine derivatives, and 3-alkoxypyridine derivatives.

    Oxidation Reactions: The major product is 6-carboxy-3-chloropyridine-2-carbonitrile.

    Reduction Reactions: The major product is 6-acetyl-3-chloropyridine-2-amine.

Scientific Research Applications

6-acetyl-3-chloropyridine-2-carbonitrile has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It is a precursor in the synthesis of drugs with potential therapeutic effects, including anti-inflammatory and anticancer agents.

    Industry: It is used in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-acetyl-3-chloropyridine-2-carbonitrile depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The presence of the acetyl, chlorine, and nitrile groups allows for interactions with various molecular targets, including proteins and nucleic acids. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-acetyl-3-chloropyridine-2-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the acetyl group enhances its solubility and reactivity in organic solvents, while the chlorine and nitrile groups provide sites for further chemical modifications .

Properties

CAS No.

1256820-53-7

Molecular Formula

C8H5ClN2O

Molecular Weight

180.6

Purity

0

Origin of Product

United States

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